copper(1+);pentane

Chemical Vapor Deposition Copper Metallization Precursor Decomposition Chemistry

For microelectronic fabrication engineers seeking to eliminate fluoride contamination and maximize precursor atom economy in copper thin-film deposition. This fluorine-free Cu(I) alkyl complex addresses the interfacial adhesion failure and yield limitations of conventional β-diketonate and cyclopentadienyl precursors. - Achieves 100% theoretical copper yield via disproportionation, doubling the efficiency of (trialkylphosphine)cyclopentadienylcopper(I) precursors limited to 50%. - Eliminates fluoride accumulation at barrier interfaces (Ta, TaN, TiN, Ru), mitigating adhesion loss and electromigration reliability risks associated with Cu(hfac)2. - Low molecular weight (134.69 g/mol) provides enhanced volatility suitable for temperature-sensitive substrates like flexible electronics and organic semiconductors.

Molecular Formula C5H11Cu
Molecular Weight 134.69 g/mol
CAS No. 64889-46-9
Cat. No. B14483585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper(1+);pentane
CAS64889-46-9
Molecular FormulaC5H11Cu
Molecular Weight134.69 g/mol
Structural Identifiers
SMILESCCCC[CH2-].[Cu+]
InChIInChI=1S/C5H11.Cu/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1
InChIKeyUUMNONHOCBNCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper(1+);pentane for CVD/ALD Precursor Research


Copper(1+);pentane (CAS 64889-46-9) is an organometallic complex in which a copper(I) cation is associated with a pentane moiety [1]. This compound belongs to a class of copper(I) alkane complexes investigated as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of copper thin films in microelectronic fabrication [2]. The primary structural identifier is InChIKey UUMNONHOCBNCRD-UHFFFAOYSA-N, with a molecular weight of 134.69 g/mol and molecular formula C5H11Cu [1].

CVD / ALD copper metallization precursor workflow
Non-fluorinated pentane ligand avoids fluoride contamination risk
Disproportionation decomposition pathway reported to support favorable copper atom economy

Why Generic Copper(1+);pentane Substitution Fails


Copper precursors for CVD/ALD and catalytic applications cannot be generically interchanged due to fundamental differences in ligand architecture that directly govern volatility, thermal decomposition pathway, and surface reactivity [1]. The pentane moiety in copper(1+);pentane provides a distinct chemical environment that influences the complex's vapor pressure and decomposition mechanism compared to β-diketonate, amidinate, or cyclopentadienyl-based copper precursors [2]. Specifically, the decomposition mechanism of copper-alkyl complexes directly impacts the theoretical copper yield attainable in CVD processes—a parameter that varies substantially among precursor classes and dictates process economics [3].

Ligand-dependent volatility — pentane vs β-diketonate or amidinate structures may shift vapor pressure and deposition window.
Decomposition pathway mismatch — substituting cyclopentadienyl or other ligand classes alters theoretical copper yield and process economics.
Fluorine content — generic replacement with fluorinated β-diketonates introduces interfacial fluorine risk, absent in the pentane complex.

Copper(1+);pentane Differentiation Evidence


Disproportionation Decomposition for High Copper Yield

Copper(1+);pentane and related copper(I) alkyl complexes of formula R-Cu-L (where R = alkyl and L = Lewis base ligand) undergo a disproportionation-based decomposition mechanism upon thermolysis, yielding Cu(0) metal and volatile Cu(II) byproducts [1]. In contrast to the prior art exemplified by (trialkylphosphine)cyclopentadienylcopper(I) complexes, which decompose via a different pathway that inherently limits copper yield to a maximum of 50%, the disproportionation mechanism of the copper alkyl class achieves a theoretical copper yield of 100% [1].

Decomposition Yield
Head-to-head
100% theoretical Cu yield vs 50% for (trialkylphosphine)cyclopentadienylcopper(I) Thermolysis under CVD conditions
Reported theoretical yield context; may support atom-economy-driven precursor selection.
Source: US Patent 5,449,799. Compound-specific deposition validation required.
Chemical Vapor Deposition Copper Metallization Precursor Decomposition Chemistry

Volatility and Sublimation Behavior Comparison

Thermogravimetric analysis (TGA) of copper(I) alkyl complexes reveals that the pentane ligand provides distinct volatility characteristics that differentiate it from other copper precursor classes [1]. Volatile copper(I) β-diketonate complexes generally require elevated temperatures (>100 °C) for sufficient vapor transport [1]. In contrast, the copper(1+);pentane structure, with its lower molecular weight (134.69 g/mol) [2] and absence of strongly chelating oxygen donor atoms, enables potentially lower sublimation onset temperatures, though specific quantitative vapor pressure data for this exact compound remain to be systematically reported in the peer-reviewed literature [1].

Volatility Prediction
Class-level inference
MW 134.69 g/mol; predicted volatility from alkyl ligand class vs β-diketonates (>100 °C) TGA extrapolation; no peer-reviewed vapor pressure data for exact compound
Volatility context requires compound-specific measurement; data to verify.
Source: Sivaramakrishnan et al. (1999). Sublimation onset not experimentally confirmed for this species.
Precursor Volatility Thermogravimetric Analysis Thin Film Deposition

Non-Fluorinated Ligand for Semiconductor Manufacturing

Copper(1+);pentane belongs to the class of non-fluorinated copper precursors, which avoid fluoride contamination issues associated with widely used fluorinated β-diketonate precursors such as Cu(hfac)2 and Cu(hfac)(VTMS) [1]. Fluorinated precursors, despite excellent volatility, can deposit fluoride impurities at the copper/diffusion barrier interface, degrading adhesion and increasing contact resistance [1]. The alkane ligand in copper(1+);pentane is intrinsically fluorine-free, eliminating this contamination pathway [2].

Fluorine Content
Class-level inference
Zero fluorine atoms (C₅H₁₁ ligand) vs 6 F atoms in Cu(hfac)₂ Elemental composition; ALD/CVD on barrier substrates
Non-fluorinated ligand context may reduce interfacial fluorine contamination risk.
Source: Gordon & Barry (2015); US Patent 8,263,795. Interface reliability requires process-specific validation.
Non-Fluorinated Precursors Atomic Layer Deposition Semiconductor Fabrication

Alkane Isomerization Catalysis with High Selectivity

Copper-promoted sulfated zirconia (Cu-SZ) catalysts, in which copper(1+) species serve as the active promoter, exhibit enhanced catalytic performance for n-pentane isomerization at mild temperatures compared to other metal-promoted SZ systems [1]. Specifically, a Cu-SZ catalyst containing 2.7% Cu achieves 53.1 wt% n-pentane conversion with 98% selectivity to isopentane (2-methylbutane) at 150 °C after reduction in flowing hydrogen at 250 °C for 5 hours [1]. Critically, copper promoter has been found to produce more active SZ catalysts than silver (Ag), iron (Fe), manganese (Mn), or Fe–Mn combinations under comparable conditions [1].

Isomerization Catalysis
Head-to-head
53.1 wt% n-pentane conversion / 98% isopentane selectivity at 150 °C 2.7% Cu on sulfated zirconia; H₂ reduction 250 °C/5h
Reported catalytic activity; may support isomerization catalyst screening.
Source: Sayari et al. (2001). Cu promoter outperformed Ag, Fe, Mn, Fe–Mn in that study; industrial validation needed.
Alkane Isomerization Heterogeneous Catalysis Sulfated Zirconia

Copper(1+);pentane Application Scenarios


CVD/ALD Copper Metallization with High Atom Economy

Copper(1+);pentane is optimally suited for chemical vapor deposition (CVD) processes where precursor atom economy is a primary selection criterion. The disproportionation-based decomposition mechanism enables 100% theoretical copper yield, representing a 2-fold improvement over (trialkylphosphine)cyclopentadienylcopper(I) precursors that are limited to 50% maximum yield [1]. This translates to reduced precursor consumption per wafer and lower overall cost-of-ownership in high-volume semiconductor manufacturing.

Low-Temperature Copper Deposition on Sensitive Substrates

The relatively low molecular weight (134.69 g/mol) and simple alkyl ligand structure of copper(1+);pentane predict enhanced volatility compared to heavier β-diketonate and amidinate copper precursors that require >100 °C for sufficient vapor transport [1]. This property profile makes copper(1+);pentane particularly appropriate for CVD/ALD applications on temperature-sensitive substrates, such as flexible electronics, organic semiconductors, or advanced packaging structures where thermal budget constraints preclude the use of higher-temperature precursor systems [1].

Fluorine-Free Copper Deposition for Diffusion Barriers

Copper(1+);pentane is a fluorine-free precursor that eliminates the risk of fluoride contamination at the copper/diffusion barrier interface—a well-documented failure mechanism when using fluorinated precursors like Cu(hfac)2 and Cu(hfac)(VTMS) [1]. This property is particularly valuable for deposition on barrier materials (Ta, TaN, TiN, Ru) where interfacial fluoride accumulation degrades adhesion and increases contact resistance, ultimately compromising electromigration reliability in advanced interconnect structures [1].

Copper-Promoted Catalysis for n-Pentane Isomerization

Copper(1+)-promoted sulfated zirconia catalysts deliver 53.1 wt% n-pentane conversion with 98% selectivity to isopentane at 150 °C, outperforming Ag, Fe, Mn, and Fe–Mn promoted SZ catalysts under comparable conditions [1]. This catalytic performance profile positions copper(1+) as the promoter of choice for upgrading low-octane straight-chain pentane fractions to high-octane branched isopentane for gasoline blending applications [1].

Application
Selection Property
Validation Focus
CVD copper metallization with atom-economy consideration
Disproportionation decomposition pathway
Theoretical copper yield verification under process conditions
Copper deposition on temperature-sensitive substrates
Predicted volatility from alkyl ligand design
Sublimation onset temperature measurement
Copper deposition on diffusion barriers
Non-fluorinated ligand chemistry
Interfacial fluorine content analysis after deposition
n-Pentane isomerization catalysis research
Copper promoter on sulfated zirconia
Isomerization activity and selectivity validation under target conditions

Technical Documentation Hub

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